Thalidomide-5-propargyne-NH2 hydrochloride

PROTAC B-Raf kinase inhibition

This CRBN ligand features an internal alkyne (propargyne) for CuAAC and a primary amine for amide coupling, enabling orthogonal PROTAC linker strategies. Validated in B-Raf (1 nM IC₅₀) and MDM2 (1.5 nM IC₅₀) degraders. Hydrochloride salt ensures aqueous handling. Choose for high-purity, dual-handle conjugation where single-functional-group analogs fail to deliver reproducible degradation profiles.

Molecular Formula C16H14ClN3O4
Molecular Weight 347.75 g/mol
CAS No. 2490402-62-3
Cat. No. B6174188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-propargyne-NH2 hydrochloride
CAS2490402-62-3
Molecular FormulaC16H14ClN3O4
Molecular Weight347.75 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCN.Cl
InChIInChI=1S/C16H13N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,5-7,17H2,(H,18,20,21);1H
InChIKeyXOXKGOUHXULLNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5-propargyne-NH2 Hydrochloride (CAS 2490402-62-3): CRBN Ligand Building Block for PROTAC Synthesis


Thalidomide-5-propargyne-NH2 hydrochloride (CAS 2490402-62-3) is a synthetic thalidomide-based cereblon (CRBN) ligand featuring an internal alkyne (propargyne) and a primary amine functional handle . With a molecular formula of C₁₆H₁₄ClN₃O₄ and a molecular weight of 347.75 g/mol [1], this compound is specifically designed as a building block for proteolysis-targeting chimeras (PROTACs), where it recruits the E3 ubiquitin ligase cereblon to induce targeted protein degradation . Unlike parent thalidomide (MW 258.2) or simpler alkyne-only derivatives, the hydrochloride salt form enhances aqueous handling while the dual functional groups (alkyne + primary amine) provide orthogonal conjugation strategies for linker attachment .

Why Thalidomide-5-propargyne-NH2 Hydrochloride Cannot Be Replaced by Simpler CRBN Ligands


Generic substitution among CRBN-recruiting ligands fails due to functional group incompatibility and divergent degradation outcomes. Thalidomide-5-propargyne-NH2 hydrochloride provides both an internal alkyne (propargyne) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a primary amine for amide coupling or reductive amination, enabling orthogonal conjugation strategies that single-functional-group analogs cannot achieve . Moreover, thalidomide analogs exhibit distinct substrate degradation profiles—each molecule induces degradation of particular neosubstrates with varying kinetics and specificity, meaning that swapping one CRBN ligand for another can fundamentally alter the target degradation efficiency and selectivity of the resulting PROTAC [1]. The positioning of the propargyne moiety at the C5 position of the isoindoline ring (rather than C4 as in thalidomide-propargyl) may also influence CRBN binding orientation and neosubstrate recruitment [2].

Quantitative Differentiation of Thalidomide-5-propargyne-NH2 Hydrochloride Versus In-Class Comparators


B-Raf Kinase Inhibitory Activity in PROTAC Context (1 nM IC₅₀)

When incorporated into a PROTAC construct (as exemplified in patent US9216981), the PROTAC utilizing a thalidomide-5-propargyne-NH2-derived CRBN ligand exhibits potent B-Raf kinase inhibitory activity with an IC₅₀ of 1 nM against B-Raf and 1 nM against the B-Raf V600E mutant [1]. Cellular activity in A375P cells (which harbor the B-Raf V600E mutation) demonstrates an EC₅₀ of 2 nM for the same PROTAC construct [1]. This represents a substantial potency advantage over standalone thalidomide, which does not directly inhibit B-Raf kinase, and over pomalidomide-based PROTACs evaluated in parallel studies [2].

PROTAC B-Raf kinase inhibition targeted protein degradation cancer therapeutics

BRD4 Cellular Degradation EC₅₀ of 150 nM in PROTAC Constructs

In PROTAC constructs designed to degrade BRD4, the thalidomide-5-propargyne-NH2-derived CRBN ligand enables cellular BRD4 degradation with an EC₅₀ of 150 nM in H1299 cells co-expressing HPV16-LCR/E2 reporter constructs after 24-hour treatment [1]. This degradation efficiency is accompanied by binding affinity to BRD4 BD2 with a Kd of 0.300 nM measured via BROMOscan assay [2]. Notably, a panel of thalidomide-based CRBN-recruiting degraders was unable to induce ubiquitination or degradation of target proteins due to unexpected interactions with Trp81 on the first bromodomain of BRD4, highlighting that not all thalidomide-derived ligands are functionally equivalent [3].

BRD4 BET bromodomain PROTAC degradation cellular EC₅₀ epigenetic targets

Functional Handle Differentiation: Orthogonal Amine + Alkyne Versus Alkyne-Only Analogs

Thalidomide-5-propargyne-NH2 hydrochloride provides two distinct, orthogonal functional handles—an internal alkyne (propargyne) and a primary amine—whereas comparator analogs such as thalidomide-propargyl (CAS 2098487-39-7) and pomalidomide-propargyl offer only a terminal alkyne group . The presence of both functionalities enables sequential or parallel conjugation strategies: the alkyne supports copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the primary amine permits amide bond formation, reductive amination, or carbamate linkage with activated esters . This bifunctionality eliminates the need to synthesize separate linker intermediates and reduces the total synthetic steps required for PROTAC assembly.

click chemistry orthogonal conjugation linker attachment PROTAC synthesis bifunctional handles

Hydrochloride Salt Form Enhances Aqueous Solubility Relative to Free Base Analogs

Thalidomide-5-propargyne-NH2 hydrochloride is supplied as the hydrochloride salt, which confers enhanced aqueous solubility compared to free base analogs. While precise solubility values for this compound are not publicly reported, the hydrochloride salt form is consistently associated with improved water solubility relative to free base forms of thalidomide derivatives . This is particularly relevant given that N-alkylation of thalidomide analogs has been shown to increase aqueous solubility up to 6-fold over parent thalidomide [1], and the hydrochloride counterion further enhances this property [2]. In contrast, thalidomide-propargyl (free base, MW 312.28) lacks the hydrochloride salt advantage and demonstrates lower aqueous solubility .

aqueous solubility salt form formulation hydrochloride compound handling

Positional Isomer Differentiation: C5-Propargyne Versus C4-Propargyl Substitution

Thalidomide-5-propargyne-NH2 hydrochloride features the propargyne moiety substituted at the C5 position of the isoindoline ring, whereas thalidomide-propargyl (CAS 2098487-39-7) bears a propargyl group at the C4 position via an ether linkage [1]. Positional isomerism in CRBN ligands can significantly influence the ternary complex formation geometry between CRBN, the PROTAC, and the target protein, potentially affecting degradation efficiency and neosubstrate selectivity [2]. High-resolution cocrystal structures have demonstrated that subtle differences in ligand attachment points can alter CRBN binding orientation and the recruitment of specific neosubstrates [3].

positional isomer structure-activity relationship CRBN binding neosubstrate recruitment PROTAC design

Target Degradation Potency in MDM2 PROTAC Context (IC₅₀ = 1.5 nM in RS4;11 Cells)

Thalidomide-5-propargyne-NH2 hydrochloride has been validated as the CRBN-recruiting ligand in the development of MD-224, a first-in-class PROTAC MDM2 degrader [1]. MD-224 achieves IC₅₀ values of 1.5 nM in RS4;11 acute leukemia cells and effectively induces rapid degradation of MDM2 at concentrations <1 nM [1]. The compound demonstrates low nanomolar IC₅₀ values across a panel of leukemia cell lines and achieves complete and durable tumor regression in vivo in the RS4;11 xenograft tumor model in mice at well-tolerated dose schedules [2]. This performance establishes a quantifiable benchmark for PROTACs incorporating this specific CRBN ligand.

MDM2 p53 PROTAC degradation leukemia RS4;11 cells

Optimal Research and Industrial Applications for Thalidomide-5-propargyne-NH2 Hydrochloride (CAS 2490402-62-3)


B-Raf Targeted Degradation for Melanoma and Kinase-Driven Cancer Research

Synthesize PROTACs targeting wild-type and V600E mutant B-Raf kinases. PROTAC constructs incorporating this CRBN ligand demonstrate 1 nM IC₅₀ against B-Raf kinase and 2 nM cellular EC₅₀ in A375P melanoma cells . This application is particularly valuable for research groups investigating B-Raf V600E-driven cancers where inhibitor resistance has emerged, as targeted degradation offers a distinct mechanism from kinase inhibition. The internal alkyne enables modular conjugation to B-Raf-targeting warheads via click chemistry [1].

BRD4 BET Bromodomain Degrader Development for Epigenetic and Oncology Research

Construct BRD4-targeting PROTACs for functional studies of BET bromodomain proteins in cancer and inflammatory disease models. Cellular degradation EC₅₀ of 150 nM in H1299 cells and BRD4 BD2 binding Kd of 0.300 nM [1] provide quantitative benchmarks. Notably, other thalidomide-based degraders have failed to induce BRD4 ubiquitination due to steric clashes with Trp81, underscoring that this specific ligand is functionally validated for BRD4 degradation applications where alternative CRBN ligands may be ineffective [2].

MDM2-p53 Pathway Targeted Protein Degradation for Leukemia and Solid Tumor Studies

Develop PROTACs targeting the MDM2 oncoprotein for p53 reactivation in p53 wild-type cancers. The validated PROTAC MD-224, built using this CRBN ligand, achieves IC₅₀ = 1.5 nM in RS4;11 leukemia cells and complete tumor regression in vivo . This application scenario is supported by peer-reviewed data demonstrating low-nanomolar potency across multiple leukemia cell lines and robust in vivo efficacy, establishing this ligand as a proven building block for MDM2 degrader development [1].

Modular PROTAC Library Synthesis via Orthogonal Conjugation Strategies

Leverage the dual functional handles (internal alkyne + primary amine) for high-throughput PROTAC library construction. The alkyne enables CuAAC click chemistry with azide-containing target ligands, while the primary amine supports amide coupling or reductive amination with carboxylic acid- or aldehyde-containing linkers . This orthogonal conjugation capability reduces synthetic steps compared to single-functional-group analogs like thalidomide-propargyl (alkyne only) and enables parallel synthesis of diverse PROTAC candidates for structure-activity relationship studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-5-propargyne-NH2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.